Papyriogenin A
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Overview
Description
Papyriogenin A is a natural product found in Tetrapanax papyrifer with data available.
Scientific Research Applications
Anti-inflammatory Activities
Papyriogenin A, derived from Tetrapanax papyriferum, has shown notable anti-inflammatory properties. Studies reveal its effectiveness in reducing inflammation, as seen in carrageenin-induced paw edema in mice. Its mechanism involves steroidal actions in target cells and competitive effects in endogenous corticoid metabolism in the liver (Sugishita, Amagaya, & Ogihara, 1983). This insight is critical for understanding the potential therapeutic applications of this compound in inflammatory conditions.
Antihepatotoxic Properties
This compound exhibits significant antihepatotoxic effects. Research utilizing carbon tetrachloride (CCl4)- and galactosamine (GalN)-induced cytotoxicity assays in rat hepatocytes found that this compound, along with other related triterpenoids, effectively mitigates hepatotoxicity. These findings are crucial for exploring this compound's potential in treating liver-related ailments (Hikino, Kiso, Amagaya, & Ogihara, 1984).
Structure-Activity Relationship Studies
Further research has been conducted on the structure-activity relationships of this compound and its related compounds, revealing that certain molecular conformations enhance its anti-inflammatory activity. This research is invaluable for drug development and for enhancing the efficacy of triterpenes in medicinal applications (Sugishita, Amagaya, & Ogihara, 1982).
Properties
CAS No. |
59076-79-8 |
---|---|
Molecular Formula |
C30H42O4 |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
(4aR,6aR,6aS,6bR,8aR,12aS)-2,2,6a,6b,9,9,12a-heptamethyl-3,10-dioxo-1,4,5,6,6a,7,8,8a,11,12-decahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H42O4/c1-25(2)16-19-18-8-9-21-27(5)12-11-22(31)26(3,4)20(27)10-13-29(21,7)28(18,6)14-15-30(19,24(33)34)17-23(25)32/h8-9,20-21H,10-17H2,1-7H3,(H,33,34)/t20-,21+,27-,28+,29+,30+/m0/s1 |
InChI Key |
ZVVPEBOPTVRCNV-VNPBPMLNSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2C=CC4=C5CC(C(=O)C[C@@]5(CC[C@]43C)C(=O)O)(C)C)C)(C)C |
SMILES |
CC1(CC2=C3C=CC4C5(CCC(=O)C(C5CCC4(C3(CCC2(CC1=O)C(=O)O)C)C)(C)C)C)C |
Canonical SMILES |
CC1(CC2=C3C=CC4C5(CCC(=O)C(C5CCC4(C3(CCC2(CC1=O)C(=O)O)C)C)(C)C)C)C |
59076-79-8 | |
Synonyms |
papyriogenin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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